![molecular formula C16H24N4O B2443568 N-cyclohexyl-2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide CAS No. 2034294-11-4](/img/structure/B2443568.png)
N-cyclohexyl-2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide
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Overview
Description
N-cyclohexyl-2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. This compound is a member of the pyrazolopyrazine family and has been shown to possess a unique set of biochemical and physiological effects that make it a promising candidate for further research.
Scientific Research Applications
Anticancer Properties
The compound exhibits promising anticancer potential due to its ability to interfere with cancer cell growth and proliferation. Researchers have investigated its impact on various cancer types, including breast, lung, and colon cancers. Mechanistic studies suggest that it may inhibit specific signaling pathways crucial for tumor survival and metastasis .
Anti-inflammatory Activity
N-cyclohexyl-2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxamide has demonstrated anti-inflammatory effects. It modulates immune responses by suppressing pro-inflammatory cytokines and enzymes. This property makes it a potential candidate for developing novel anti-inflammatory drugs.
Neuroprotective Effects
Researchers have explored its neuroprotective properties in various neurodegenerative diseases, such as Alzheimer’s and Parkinson’s. The compound appears to enhance neuronal survival, reduce oxidative stress, and mitigate neuroinflammation. These findings suggest its potential as a therapeutic agent for neuroprotection.
Analgesic Activity
Studies indicate that this compound may act as an analgesic by targeting pain pathways. It interacts with receptors involved in pain perception, providing relief from acute and chronic pain. Further investigations are ongoing to optimize its efficacy and safety.
Antiviral Potential
Preliminary research suggests that N-cyclohexyl-2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxamide exhibits antiviral activity against certain viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV). Its mechanism of action involves inhibiting viral replication.
Cardiovascular Applications
The compound’s vasodilatory effects have piqued interest in cardiovascular research. By relaxing blood vessels, it may improve blood flow and reduce hypertension. However, further studies are needed to validate its cardiovascular benefits.
Mechanism of Action
Target of Action
It is known that pyrrolopyrazine derivatives, which include this compound, have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It is known that pyrrolopyrazine derivatives interact with their targets to exert their biological effects . For example, some derivatives have shown more activity on kinase inhibition .
Pharmacokinetics
A similar compound, gyh2-18, which is a type ii hbv cam with a 6,7-dihydropyrazolo[1,5-a]pyrazine-5(4h)-carboxamine (dppc) skeleton, has shown accepted oral pk profiles .
properties
IUPAC Name |
N-cyclohexyl-2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O/c21-16(17-13-4-2-1-3-5-13)19-8-9-20-14(11-19)10-15(18-20)12-6-7-12/h10,12-13H,1-9,11H2,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOERIFCPKOGYBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)N2CCN3C(=CC(=N3)C4CC4)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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